molecular formula C12H11NO3 B13994506 Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B13994506
M. Wt: 217.22 g/mol
InChI Key: DYVBKZSTFRYZKE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl oxalate in the presence of a base, followed by methylation . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines or thiols are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
  • 4-Hydroxy-2-quinolones
  • 2-Hydroxyquinoline

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-methyl-2-oxoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-11(13)14)12(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVBKZSTFRYZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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